

An In-depth Technical Guide to the Physical and Chemical Properties of (-)-Neoisomenthol

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Compound of Interest

Compound Name: (-)-Neoisomenthol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Neoisomenthol, a naturally occurring monoterpene alcohol, is one of the eight stereoisomers of menthol.^[1] As a component of various essential oils, it contributes to their characteristic aroma and biological activities. Understanding the precise physical and chemical properties of **(-)-Neoisomenthol** is crucial for its identification, purification, and application in research, particularly in the fields of pharmacology, synthetic chemistry, and materials science. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **(-)-Neoisomenthol**, detailed experimental protocols for their determination, and a visualization of its interaction with a key biological target.

Physical Properties of (-)-Neoisomenthol

The physical properties of **(-)-Neoisomenthol** are summarized in the table below. These properties are essential for its handling, formulation, and analysis.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₂₀ O	[2]
Molecular Weight	156.27 g/mol	[2]
Appearance	Colorless solid or oil	[3][4]
Odor	Sweet, minty, camphoraceous	[3]
Melting Point	-8 °C (17.6 °F)	[3]
Boiling Point	215.4 °C (419.7 °F) at 760 mmHg	[3][5]
Density	0.904 g/cm ³ at 15 °C (59 °F)	[3][4]
Solubility		
In water: < 1 mg/mL at 21 °C (70 °F)	[3][4]	
In ethanol: Soluble	[4]	
In diethyl ether: Slightly soluble	[3]	
In chloroform: Slightly soluble	[3]	
Refractive Index	1.461 at 20 °C (68 °F)	[3][4]

Chemical Properties and Reactivity

(-)-Neoisomenthol exhibits the typical reactivity of a secondary alcohol. Its chemical properties are influenced by the stereochemistry of the cyclohexane ring, particularly the axial orientation of the hydroxyl group in its most stable chair conformation.

Property	Description	Reference
Chemical Class	Secondary Alcohol, Monoterpenoid	[6]
Stability	Stable under standard conditions. Sensitive to light and strong heating.	[3]
Reactivity	Reacts with strong oxidizing agents. Undergoes esterification with carboxylic acids or their derivatives.	[3]

Esterification of (-)-Neoisomenthol

Esterification is a key reaction of **(-)-Neoisomenthol**, often used for derivatization or in synthetic applications. The reaction involves the nucleophilic attack of the hydroxyl group on the carbonyl carbon of an acylating agent, typically in the presence of an acid or base catalyst. The rate of esterification of menthol isomers is influenced by the steric hindrance around the hydroxyl group. Due to the axial position of the hydroxyl group in (-)-Neoisomenthol, it may exhibit different reactivity compared to its isomers with equatorial hydroxyl groups.

Experimental Protocols

The following section details the methodologies for the determination of the key physical and chemical properties of **(-)-Neoisomenthol**.

Synthesis and Purification of (-)-Neoisomenthol

(-)-Neoisomenthol can be synthesized by the reduction of isomenthone.

- **Reaction Setup:** A solution of isomenthone in a suitable solvent (e.g., dry diethyl ether) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- **Reduction:** The flask is cooled in an ice bath, and a reducing agent such as lithium aluminum hydride (LiAlH_4) is added portion-wise with stirring.

- **Workup:** After the reaction is complete (monitored by TLC or GC), the reaction is carefully quenched by the slow addition of water, followed by a sodium hydroxide solution. The resulting mixture is filtered, and the organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- **Purification:** The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure **(-)-Neoisomenthol**.^[7]

Determination of Melting Point

The melting point is determined using a capillary melting point apparatus.

- **Sample Preparation:** A small amount of purified **(-)-Neoisomenthol** is introduced into a capillary tube, which is then sealed at one end.
- **Measurement:** The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
- **Observation:** The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.^{[8][9][10][11]}

Determination of Boiling Point

The boiling point can be determined using a micro-boiling point method.

- **Apparatus:** A small amount of **(-)-Neoisomenthol** is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube.
- **Heating:** The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., paraffin oil).
- **Observation:** The temperature is slowly increased until a steady stream of bubbles emerges from the open end of the capillary tube. The heat is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.^{[12][13][14]}

Determination of Density

The density is measured using a pycnometer.

- **Measurement:** The mass of the empty, dry pycnometer is determined. The pycnometer is then filled with **(-)-Neoisoomenthol**, and its mass is measured again. The volume of the pycnometer is known or can be determined using a liquid of known density (e.g., water).
- **Calculation:** The density is calculated by dividing the mass of the **(-)-Neoisoomenthol** by the volume of the pycnometer.

Solubility Testing

The solubility of **(-)-Neoisoomenthol** in various solvents is determined by direct observation.

- **Procedure:** A small, measured amount of (-)-Neoisoomenthol is added to a test tube containing a specific volume of the solvent (e.g., water, ethanol). The mixture is agitated (e.g., by vortexing or shaking) at a controlled temperature.
- **Observation:** The solubility is determined by visual inspection. If the solid dissolves completely, it is considered soluble. If it does not, it is classified as slightly soluble or insoluble. For quantitative measurement, the saturated solution can be analyzed by techniques like GC-MS to determine the concentration of the dissolved compound.[\[15\]](#)[\[16\]](#)[\[17\]](#)[\[18\]](#)

Spectroscopic Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

- **Sample Preparation:** A dilute solution of **(-)-Neoisoomenthol** is prepared in a volatile organic solvent (e.g., hexane or ethanol).[\[19\]](#)
- **Instrumentation:** A gas chromatograph equipped with a chiral capillary column (e.g., CycloSil-B) is coupled to a mass spectrometer.
- **GC Conditions:** The oven temperature is programmed to ramp from an initial temperature (e.g., 45 °C) to a final temperature (e.g., 200 °C) at a specific rate (e.g., 10 °C/min). Helium is typically used as the carrier gas.[\[20\]](#)

- MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a specific mass range (e.g., m/z 35-350).[21]
- Analysis: The retention time of the peak corresponding to **(-)-Neoisomenthol** is used for identification, and the mass spectrum provides fragmentation patterns for structural confirmation.[22][23][24]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of **(-)-Neoisomenthol** (e.g., 50 mM) is prepared in a deuterated solvent (e.g., $CDCl_3$).[25]
- Instrumentation: 1H and ^{13}C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Standard pulse sequences are used to acquire 1D (1H , ^{13}C) and 2D (e.g., COSY, HSQC) NMR spectra.
- Analysis: The chemical shifts (δ), coupling constants (J), and correlation signals in the 2D spectra are analyzed to confirm the structure and stereochemistry of **(-)-Neoisomenthol**. [25][26]

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: A thin film of liquid **(-)-Neoisomenthol** is placed between two salt plates (e.g., NaCl or KBr), or a KBr pellet is prepared if the sample is solid.
- Instrumentation: The spectrum is recorded using an FTIR spectrometer.
- Analysis: The characteristic absorption bands are identified. For **(-)-Neoisomenthol**, a broad O-H stretching band is expected around $3300-3500\text{ cm}^{-1}$, and C-H stretching bands around $2850-3000\text{ cm}^{-1}$.

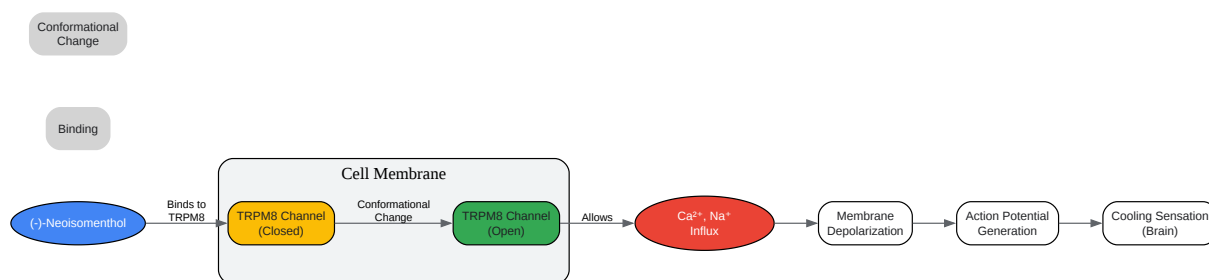
Biological Activity and Signaling Pathway

(-)-Neoisomenthol, like other menthol isomers, is known to interact with the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel that acts as

a cold sensor in the body.[27] The activation of TRPM8 by menthol isomers leads to the sensation of cooling.

TRPM8 Activation Pathway

The binding of **(-)-Neoisomenthol** to the TRPM8 channel is believed to induce a conformational change, leading to the opening of the ion channel. This allows the influx of cations, primarily Ca^{2+} and Na^{+} , into the sensory neuron. The resulting depolarization of the neuronal membrane generates an action potential that is transmitted to the brain, where it is perceived as a cooling sensation.

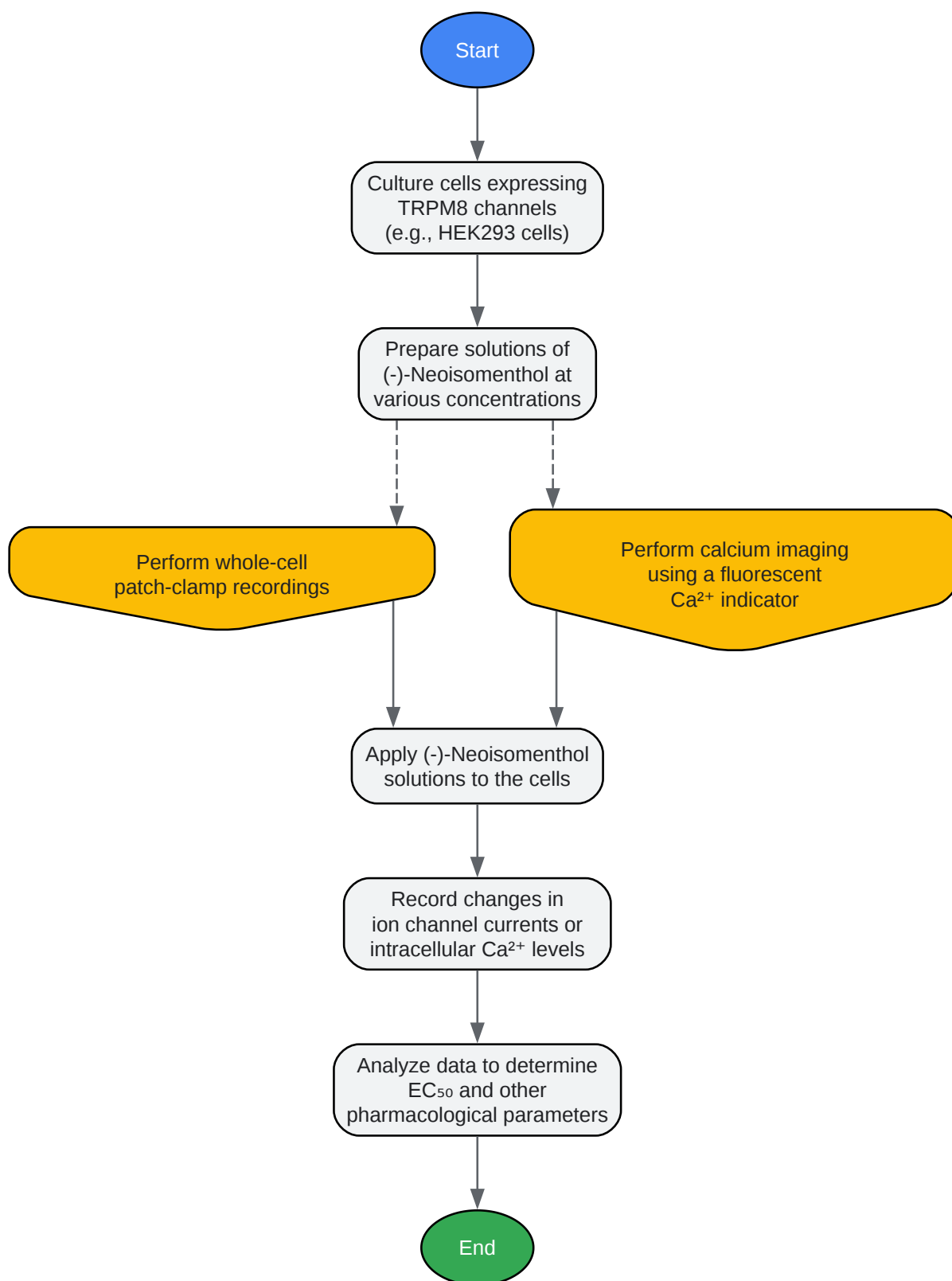


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Caption: TRPM8 activation by **(-)-Neoisomenthol**.

Experimental Workflow for TRPM8 Activity Assay

The activity of **(-)-Neoisomenthol** on TRPM8 channels can be assessed using techniques like patch-clamp electrophysiology or calcium imaging.



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Caption: Workflow for TRPM8 activity assay.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of **(-)-Neoisomenthol**, along with experimental protocols for their determination. The data presented in a structured format, combined with the visualized biological pathway and experimental workflow, offers a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of these fundamental characteristics is essential for advancing the scientific and commercial applications of this intriguing monoterpene.

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